molecular formula C13H12N2O3 B3043975 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile CAS No. 96219-78-2

2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B3043975
CAS No.: 96219-78-2
M. Wt: 244.25 g/mol
InChI Key: TYZHMCBEWHZKLQ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a benzo[d][1,3]dioxole moiety linked to an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with acrylonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the acrylonitrile to the benzo[d][1,3]dioxole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar structural motifs, such as benzo[d][1,3]dioxole-5-carboxylic acid.

    Acrylonitrile derivatives: Compounds like 3-(dimethylamino)acrylonitrile.

Uniqueness

2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of the benzo[d][1,3]dioxole and acrylonitrile moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-15(2)7-10(6-14)13(16)9-3-4-11-12(5-9)18-8-17-11/h3-5,7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZHMCBEWHZKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654087
Record name 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96219-78-2
Record name 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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